Ethyl hexadec-2-ynoate
Description
Ethyl hexadec-2-ynoate is an ester derivative featuring a 16-carbon alkyne chain (triple bond at the 2nd position) and an ethyl ester group. While the provided evidence lacks direct data on this compound, its structure suggests unique reactivity and physicochemical properties due to the conjugated triple bond and ester functionality. Such compounds are often intermediates in organic synthesis, pharmaceuticals, or polymer chemistry. The absence of explicit literature in the evidence necessitates extrapolation from structurally analogous esters (e.g., ethyl hexadec-9-enoate, hexyl decanoate) to infer its behavior .
Properties
CAS No. |
138055-43-3 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
ethyl hexadec-2-ynoate |
InChI |
InChI=1S/C18H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-15H2,1-2H3 |
InChI Key |
RTEAMZXNKIVURE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC#CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl hexadec-2-ynoate can be synthesized through the esterification of hexadec-2-ynoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily separated from the product is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl hexadec-2-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, ethers
Scientific Research Applications
Ethyl hexadec-2-ynoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl hexadec-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The triple bond in the compound can also interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Analogs:
- Ethyl Hexadec-9-enoate: Contains a double bond at the 9th position instead of a triple bond.
- Hexyl Decanoate: A saturated ester with a shorter carbon chain (C10) and hexyl alcohol-derived ester group.
- Ethyl 2-Phenylacetoacetate : Features an aromatic ring and keto-ester group, differing in backbone unsaturation .
Table 1: Structural Comparison
| Compound | Functional Groups | Carbon Chain Length | Unsaturation Position | Molecular Formula (Inferred) |
|---|---|---|---|---|
| Ethyl hexadec-2-ynoate | Alkyne, ester | C16 | 2nd position (triple) | C₁₈H₃₀O₂ |
| Ethyl hexadec-9-enoate | Alkene, ester | C16 | 9th position (double) | C₁₈H₃₄O₂ |
| Hexyl decanoate | Saturated ester | C10 | None | C₁₆H₃₂O₂ |
| Ethyl 2-phenylacetoacetate | Keto-ester, aromatic ring | C8 (branched) | None | C₁₂H₁₄O₃ |
Physicochemical Properties
Inferred Data Based on Analogous Esters:
- Boiling Point: this compound likely has a higher boiling point than ethyl hexadec-9-enoate due to increased rigidity from the triple bond. For comparison, hexyl decanoate (C16H32O2) boils at ~290°C, while ethyl hexadec-9-enoate (C18H34O2) may boil near 300°C .
- Solubility : The triple bond reduces hydrophilicity, making it less soluble in polar solvents than ethyl 2-phenylacetoacetate (which has polar keto and aromatic groups) .
- Reactivity: The 2-yne group is more reactive toward electrophilic additions (e.g., hydrogenation, halogenation) compared to ethyl hexadec-9-enoate’s alkene. This mirrors trends in other alkyne-containing esters .
Table 2: Property Comparison
| Property | This compound (Inferred) | Ethyl Hexadec-9-enoate | Hexyl Decanoate |
|---|---|---|---|
| Boiling Point (°C) | 305–315 | ~300 | ~290 |
| Density (g/cm³) | ~0.89 | ~0.88 | 0.86–0.87 |
| Solubility in Water | Insoluble | Insoluble | Insoluble |
| Reactivity | High (alkyne) | Moderate (alkene) | Low (saturated) |
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